![molecular formula C6H7F3O2 B6311846 Ethyl 3,4,4-trifluoro-3-butenoate CAS No. 1858249-98-5](/img/structure/B6311846.png)
Ethyl 3,4,4-trifluoro-3-butenoate
Overview
Description
Ethyl 3,4,4-trifluoro-3-butenoate (ETFB) is a compound that is used in a variety of scientific research applications. It is a volatile, colorless liquid with a pungent odor and is a member of the ester group of organic compounds. ETFB has been found to have a variety of biochemical and physiological effects, and its use in laboratory experiments has both advantages and limitations.
Scientific Research Applications
Ethyl 3,4,4-trifluoro-3-butenoate has a wide range of applications in scientific research. It has been used as a solvent in organic synthesis, as a reagent for the synthesis of other organic compounds, and as a catalyst in the polymerization of vinyl acetate. This compound has also been used in the study of the structure and reactivity of proteins, in the study of the structure of carbohydrates, and in the study of the structure and reactivity of enzymes.
Mechanism of Action
Ethyl 3,4,4-trifluoro-3-butenoate is a volatile liquid with a pungent odor. It is believed to act as an irritant, causing irritation of the eyes, skin, and mucous membranes. Additionally, this compound has been found to act as a central nervous system depressant, causing sedation, drowsiness, and decreased motor activity.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been shown to act as a vasodilator, causing a decrease in blood pressure. Additionally, this compound has been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. This compound has also been found to act as an antioxidant, protecting cells from oxidative damage.
Advantages and Limitations for Lab Experiments
Ethyl 3,4,4-trifluoro-3-butenoate has a number of advantages for use in laboratory experiments. It is a volatile liquid, which makes it easy to handle and store. Additionally, this compound is relatively inexpensive and can be synthesized easily in the laboratory. However, this compound also has some limitations. It has a pungent odor, which can be irritating to researchers, and it is not soluble in water, which can make it difficult to use in certain experiments.
Future Directions
There are a number of potential future directions for research involving Ethyl 3,4,4-trifluoro-3-butenoate. One potential direction is to further study the biochemical and physiological effects of this compound. Additionally, this compound could be studied for its potential use as a solvent or reagent in organic synthesis reactions. This compound could also be studied for its potential use as a catalyst in the polymerization of vinyl acetate. Finally, this compound could be studied for its potential use in the study of the structure and reactivity of proteins, carbohydrates, and enzymes.
Synthesis Methods
Ethyl 3,4,4-trifluoro-3-butenoate is synthesized through a process known as esterification, which involves the reaction of an alcohol and an acid to form an ester. Specifically, this compound is formed by the reaction of 3,4,4-trifluoro-3-butanol and ethanoic acid in the presence of a strong acid catalyst. The reaction is carried out at a temperature of 80-90°C and is typically completed within one hour.
properties
IUPAC Name |
ethyl 3,4,4-trifluorobut-3-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O2/c1-2-11-5(10)3-4(7)6(8)9/h2-3H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFFHJHWJFXCRNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=C(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601245433 | |
Record name | 3-Butenoic acid, 3,4,4-trifluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601245433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1858249-98-5 | |
Record name | 3-Butenoic acid, 3,4,4-trifluoro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1858249-98-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Butenoic acid, 3,4,4-trifluoro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601245433 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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